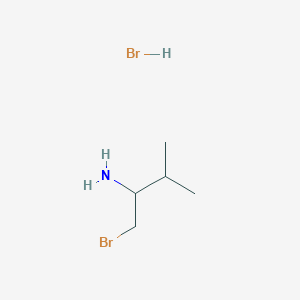

1-Bromo-3-methylbutan-2-amine hydrobromide

Description

1-Bromo-3-methylbutan-2-amine hydrobromide is a chiral amine hydrobromide salt with the molecular formula C₅H₁₂Br₂N and a molecular weight of 246.0 g/mol. It is synthesized via a two-step process: (1) reduction of L-valine using sodium borohydride (NaBH₄) to yield (S)-3-methylbutan-2-amine, followed by (2) bromination with phosphorus tribromide (PBr₃) to introduce the bromine substituent . The compound exhibits an (S)-configuration due to its derivation from L-valine, a chiral amino acid, which is critical for its stereospecific reactivity in organic synthesis.

This compound is primarily utilized as a building block in pharmaceutical and chemical research, particularly in the preparation of complex heterocyclic structures. For example, it serves as a precursor in synthesizing pyridinium derivatives under reflux conditions in acetonitrile, achieving yields exceeding 80% .

Properties

IUPAC Name |

1-bromo-3-methylbutan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrN.BrH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHGCVPZVGJMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CBr)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-methylbutan-2-amine hydrobromide involves several steps. One common method includes the bromination of 3-methylbutan-2-amine using hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

1-Bromo-3-methylbutan-2-amine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different amine derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amine oxides or reduction to form primary amines.

Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis

Role in Synthesis Reactions

1-Bromo-3-methylbutan-2-amine hydrobromide is primarily utilized as a reagent in organic synthesis due to its electrophilic nature. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound can form new carbon-nitrogen bonds, which are crucial for synthesizing a variety of organic compounds. Its branched structure influences both steric and electronic factors, making it suitable for various synthetic pathways.

Synthesis Methods

The synthesis of 1-bromo-3-methylbutan-2-amine hydrobromide typically involves the reaction of 3-methylbutan-2-amine with hydrobromic acid. This process can be performed using different methodologies, including microwave-assisted synthesis, which enhances reaction efficiency and yield .

Pharmaceutical Research

Potential Therapeutic Applications

Research indicates that compounds similar to 1-bromo-3-methylbutan-2-amine hydrobromide have been explored for their potential therapeutic effects, particularly in cancer treatment. For instance, studies on furanopyrimidine-based compounds have shown promise as selective inhibitors for mutant EGFR in non-small cell lung cancer, highlighting the importance of structural modifications in drug design . The ability of 1-bromo-3-methylbutan-2-amine hydrobromide to form stable intermediates could be advantageous in developing new drug candidates.

Biological Evaluations

In vitro and in vivo studies are essential for evaluating the biological activity of compounds derived from or related to 1-bromo-3-methylbutan-2-amine hydrobromide. These studies often focus on assessing cytotoxicity and selectivity against cancer cell lines, which is critical for understanding the therapeutic potential of such compounds .

Neuropharmacological Studies

Investigating Neuropharmacological Effects

Recent research has explored the neuropharmacological activities of compounds similar to 1-bromo-3-methylbutan-2-amine hydrobromide. These investigations aim to understand their effects on complex nervous system diseases, potentially leading to new treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Cancer Therapeutics Development : A study focusing on furanopyrimidine analogs demonstrated the importance of structural modifications for enhancing selectivity towards mutant EGFR in lung cancer treatments. The insights gained from such studies can inform the design of new compounds based on 1-bromo-3-methylbutan-2-amine hydrobromide .

- Neuropharmacology Research : Investigations into the neuropharmacological properties of related compounds have shown their potential in treating neurological disorders, emphasizing the need for further exploration into their mechanisms of action and efficacy .

Mechanism of Action

The mechanism of action of 1-Bromo-3-methylbutan-2-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 1-Bromo-3-methylbutan-2-amine hydrobromide : Features a branched aliphatic chain with a bromine atom at position 1, an amine group at position 2, and a hydrobromide counterion. Its chirality (S-configuration) distinguishes it from racemic analogs.

- Eletriptan hydrobromide : Aromatic indole core with a sulfonyl group and a pyrrolidinylmethyl substituent. Its structure enables selective 5-HT₁B/1D receptor agonism .

- Pyridine hydrobromide : Simple aromatic heterocycle with a hydrobromide salt, lacking the branched aliphatic chain of the target compound .

- Dextromethorphan hydrobromide : Morphinan derivative with methoxy and methyl groups, used as a cough suppressant .

Physicochemical Properties

Biological Activity

1-Bromo-3-methylbutan-2-amine hydrobromide (C5H12BrN·BrH) is a brominated amine compound with significant potential in various biochemical applications. It is primarily used as a reagent in organic synthesis and has been investigated for its biological activities, including antimicrobial and cytotoxic properties. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, data tables, and case studies.

1-Bromo-3-methylbutan-2-amine hydrobromide is characterized by its molecular formula and structure, which includes a bromine atom attached to a branched amine. The compound typically appears as a white powder with a melting point range of 211-216°C. Its synthesis often involves the bromination of 3-methylbutan-2-amine using hydrobromic acid under controlled conditions, ensuring high purity and yield.

The biological activity of 1-Bromo-3-methylbutan-2-amine hydrobromide is largely attributed to its ability to interact with various molecular targets:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of diverse amine derivatives.

- Enzyme Interaction : The compound may modulate enzyme activity through competitive inhibition or allosteric effects, impacting metabolic pathways.

Antimicrobial Activity

Research has demonstrated that 1-Bromo-3-methylbutan-2-amine hydrobromide exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed varying degrees of inhibition depending on concentration:

| Concentration (µg/ml) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 40 |

| 50 | 70 | 60 |

| 100 | 90 | 80 |

These findings suggest a dose-dependent response, highlighting the potential use of this compound in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method were conducted on various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). The results showed that:

| Concentration (µM) | Hep-G2 Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 0.001 | 95 | 92 |

| 0.01 | 85 | 80 |

| 0.1 | 70 | 65 |

| 1 | 45 | 40 |

| 10 | 20 | 15 |

At higher concentrations (≥1 µM), significant cytotoxic effects were observed, indicating that the compound may serve as a potential chemotherapeutic agent .

Case Studies

Several case studies have explored the application of brominated amines in drug development:

- Antimicrobial Development : A research team synthesized various brominated amines, including derivatives of 1-Bromo-3-methylbutan-2-amine hydrobromide, to evaluate their antibacterial properties against resistant strains. The study found that modifications to the amine structure enhanced antimicrobial efficacy.

- Cancer Research : Another study investigated the effects of this compound on tumor growth in animal models. Results indicated that treatment with the compound led to reduced tumor size and improved survival rates compared to control groups, suggesting its potential role in cancer therapy .

Q & A

Q. What are the recommended methods for synthesizing 1-bromo-3-methylbutan-2-amine hydrobromide with high purity?

Methodological Answer: Synthesis typically involves bromination of a precursor amine (e.g., 3-methylbutan-2-amine) using hydrobromic acid (HBr) or brominating agents like PBr₃. For example:

- Step 1: React 3-methylbutan-2-amine with HBr under anhydrous conditions to form the hydrobromide salt.

- Step 2: Purify via recrystallization using ethanol or ethyl acetate, leveraging solubility differences (solubility data for similar brominated amines in and ).

- Key Considerations: Use inert atmospheres (N₂/Ar) to avoid oxidation, and monitor reaction progress via TLC or NMR .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify chemical shifts for the brominated carbon (δ ~30-40 ppm for C-Br) and amine protons (δ ~1.5-2.5 ppm). Compare with data for analogous compounds (e.g., 1-bromo-3-methylbutane in ).

- IR Spectroscopy: Confirm N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~500-600 cm⁻¹).

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 232.94 (C₅H₁₁Br₂N⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution (SN) reactions?

Methodological Answer: The bromine atom acts as a leaving group due to its polarizability and weak C-Br bond. Key factors:

- Steric Effects: The branched 3-methylbutan-2-amine structure may hinder SN2 mechanisms, favoring SN1 pathways in polar solvents (e.g., DMF).

- Reactivity Comparisons: Brominated analogs (e.g., 2-bromo-N-methylbutanamide in ) show faster substitution rates than chloro/fluoro derivatives, as noted in .

- Experimental Validation: Use kinetic studies with varying nucleophiles (e.g., OH⁻, CN⁻) and monitor via HPLC or conductivity .

Q. How can contradictory data on reaction yields under different solvent polarities be resolved?

Methodological Answer:

- Design of Experiments (DOE): Systematically vary solvent polarity (e.g., using the Kamlet-Taft parameters) and temperature. For example, compare yields in THF (low polarity) vs. DMSO (high polarity).

- Data Analysis: Apply multivariate regression to isolate solvent effects from competing variables (e.g., steric hindrance). Reference solubility trends in (e.g., 1-bromo-3-methylbutane’s solubility in ethanol vs. water).

- Case Study: A 2023 study on brominated cyclopropane derivatives () used DOE to optimize yields in polar aprotic solvents, resolving earlier contradictions .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with amine receptors (e.g., GPCRs). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge.

- MD Simulations: Simulate solvation dynamics in water/ethanol mixtures (refer to NIST data in for dielectric constants).

- Validation: Compare predicted binding affinities with experimental IC₅₀ values from in vitro assays (e.g., ’s cyclopropane derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

- Source Evaluation: Cross-reference purity data (e.g., >95% purity in vs. unverified sources).

- Experimental Replication: Recrystallize the compound using standardized protocols (e.g., slow cooling in ethanol) and measure melting points via DSC.

- Hypothesis Testing: Impurities like residual HBr () may depress melting points. Test via elemental analysis or ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.